molecular formula C18H13F3O4 B12596221 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one CAS No. 616226-15-4

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B12596221
CAS No.: 616226-15-4
M. Wt: 350.3 g/mol
InChI Key: UYURAAOAUGCAHT-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-1-benzopyran-4-one with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

616226-15-4

Molecular Formula

C18H13F3O4

Molecular Weight

350.3 g/mol

IUPAC Name

5,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C18H13F3O4/c1-23-12-7-15(24-2)17-13(22)9-14(25-16(17)8-12)10-3-5-11(6-4-10)18(19,20)21/h3-9H,1-2H3

InChI Key

UYURAAOAUGCAHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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